molecular formula C17H16ClN3O B2361046 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 893333-96-5

3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No. B2361046
CAS RN: 893333-96-5
M. Wt: 313.79
InChI Key: DFDDGTFOXBULRB-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . The preformed anion of a similar compound reacted via nucleophilic aromatic substitution with another compound, which was synthesized by oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by Sandmeyer reaction .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Material Science

This class of compounds is also useful in material science because of its structural character . The specific applications in material science are not mentioned in the sources, but it’s likely that they could be used in the development of new materials with unique properties.

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods could be applied to the synthesis of “3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide”.

Microwave Irradiation Synthesis

A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is fast, clean, high yielding, simple to work up, and environmentally benign .

Commercial Drugs

Some synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized. These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .

Tuberculosis Treatment

Imidazo[1,2-a]pyridines have shown potential in the treatment of tuberculosis. In an acute TB mouse model, significant reduction of bacterial load was observed when treated with a compound from this class .

properties

IUPAC Name

3-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-12-4-3-9-21-11-15(20-16(12)21)7-8-19-17(22)13-5-2-6-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDDGTFOXBULRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

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